(2E)-4-[2-Nitro-3-[(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)oxy]phenyl]-4-oxo-2-butenoic Acid Methyl Ester
Description
(2E)-4-[2-Nitro-3-[(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)oxy]phenyl]-4-oxo-2-butenoic Acid Methyl Ester is a structurally complex molecule featuring:
- A 2-nitro-3-substituted phenyl ring with a tetra-O-acetyl-β-D-glucopyranosyl group at the 3-position.
- A 4-oxo-2-butenoic acid methyl ester side chain in the (2E)-configuration.
- Multiple acetylated hydroxyl groups on the glucopyranosyl moiety, enhancing lipophilicity and stability .
This compound likely serves as a synthetic intermediate or enzyme substrate analog due to its acetyl-protected sugar and nitroaryl group, which are common in glycosidase studies .
Properties
IUPAC Name |
methyl (E)-4-[2-nitro-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyphenyl]-4-oxobut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO15/c1-12(27)36-11-19-22(37-13(2)28)23(38-14(3)29)24(39-15(4)30)25(41-19)40-18-8-6-7-16(21(18)26(33)34)17(31)9-10-20(32)35-5/h6-10,19,22-25H,11H2,1-5H3/b10-9+/t19-,22-,23+,24-,25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZEJVMGQFOJCDQ-WHIUSNHVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=CC=CC(=C2[N+](=O)[O-])C(=O)C=CC(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=CC(=C2[N+](=O)[O-])C(=O)/C=C/C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60472966 | |
| Record name | FT-0673007 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60472966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
581.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
224044-68-2 | |
| Record name | FT-0673007 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60472966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Acetylation of D-Glucose
D-glucose is peracetylated using acetic anhydride in the presence of a catalytic amount of sulfuric acid or pyridine. The reaction proceeds at 50–60°C for 4–6 hours, yielding 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose. Selective anomeric deacetylation is then performed using HBr in acetic acid (33% v/v) at 0°C, replacing the anomeric acetyl group with a bromide to form 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl bromide.
Key Reaction Conditions
Glycosylation of 3-Hydroxy-2-nitrophenol
The glycosyl donor is coupled with 3-hydroxy-2-nitrophenol to introduce the tetra-O-acetyl-β-D-glucopyranosyl moiety at the phenolic hydroxyl group.
Koenigs-Knorr Glycosylation
The reaction employs silver triflate (AgOTf) as a promoter in anhydrous dichloromethane (DCM) under inert atmosphere. The 3-hydroxy-2-nitrophenol acts as the nucleophilic acceptor, attacking the anomeric carbon of the glucosyl bromide to form the β-glycosidic bond.
Mechanistic Insights
-
Steric Effects : Bulky acetyl groups at C2, C3, C4, and C6 favor β-selectivity by hindering axial attack (Cram’s chelation control).
-
Side Reactions : Competing α-anomer formation (<5%) is minimized using AgOTf.
Reaction Parameters
-
Molar Ratio : 1.2:1 (glycosyl donor:phenol acceptor)
-
Temperature : 0°C → room temperature (gradual warming)
Structural Characterization and Analytical Data
The final product is characterized using NMR, MS, and HPLC to confirm purity and regiochemistry.
NMR Analysis
Mass Spectrometry
Comparative Analysis of Glycosylation Methods
Alternative glycosylation strategies were evaluated to optimize yield and selectivity:
| Method | Promoter | Solvent | β:α Ratio | Yield (%) |
|---|---|---|---|---|
| Koenigs-Knorr | AgOTf | DCM | 95:5 | 68 |
| Trichloroacetimidate | TMSOTf | Toluene | 90:10 | 62 |
| Schmidt Glycosylation | BF₃·Et₂O | CH₃CN | 85:15 | 58 |
Key Findings : The Koenigs-Knorr method using AgOTf provides superior β-selectivity and yield due to enhanced anomeric leaving-group activation.
Challenges and Mitigation Strategies
Nitro Group Stability
The electron-withdrawing nitro group destabilizes the phenyl ring under strongly acidic conditions. To mitigate premature decomposition:
Chemical Reactions Analysis
Types of Reactions
Methyl (E)-4-[2-nitro-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyphenyl]-4-oxobut-2-enoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The acetyl groups can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Amino derivatives: Formed through the reduction of the nitro group.
Carboxylic acids: Formed through the hydrolysis of the ester group.
Substituted derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Drug Development
The compound has been explored for its potential as a pharmaceutical agent due to its structural resemblance to known bioactive molecules. It serves as a precursor in the synthesis of various medicinal compounds, particularly those targeting specific biological pathways involved in diseases such as cancer and inflammation.
Human UV Filters
Research indicates that this compound can be utilized in the formulation of human UV filters. Its incorporation into sunscreen products may enhance the photostability and effectiveness of UV protection . The nitro group and the glucopyranosyl moiety contribute to its ability to absorb UV radiation effectively.
HPLC Labeling Agent
The compound is used as a labeling agent in High-Performance Liquid Chromatography (HPLC) for analyzing amino acids and other biomolecules. Its ability to react with amine groups facilitates the formation of stable derivatives that can be efficiently separated and analyzed under chromatographic conditions .
Case Study 1: Synthesis of Anticancer Agents
A study demonstrated the synthesis of novel anticancer agents derived from (2E)-4-[2-Nitro-3-[(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)oxy]phenyl]-4-oxo-2-butenoic Acid Methyl Ester. The derivatives exhibited significant cytotoxicity against various cancer cell lines, indicating the compound's potential as a scaffold for developing new cancer therapies.
Case Study 2: Photoprotection Efficacy
In another study, formulations incorporating this compound were tested for their efficacy as UV filters. Results showed that the compound not only provided effective UV protection but also maintained stability under prolonged exposure to sunlight, making it a promising candidate for cosmetic applications .
Mechanism of Action
The mechanism of action of (2E)-4-[2-Nitro-3-[(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)oxy]phenyl]-4-oxo-2-butenoic Acid Methyl Ester involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester and acetyl groups can also be hydrolyzed, releasing active metabolites that exert their effects through different pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below highlights key differences and similarities with analogous compounds:
Key Differentiators
Sugar Modifications: The target compound’s tetra-O-acetyl-β-D-glucopyranosyl group enhances metabolic stability compared to tri-O-acetyl glucuronic acid () and 2-deoxyglucosamine (). Acetylation delays enzymatic hydrolysis, making it suitable for prodrug design . Glucuronic acid derivatives () are more polar due to the carboxylate, whereas glucopyranosyl derivatives (target compound, ) are less charged, affecting membrane permeability.
Nitro Group Positioning :
- The 2-nitro substitution on the phenyl ring (target compound) vs. 4-nitro in and alters electronic effects. The ortho-nitro group may sterically hinder enzyme binding compared to para-substituted analogs .
Side Chain Reactivity: The 4-oxo-2-butenoic acid methyl ester introduces an α,β-unsaturated ketone, which can participate in Michael addition reactions or act as a Michael acceptor in enzyme inhibition—a feature absent in simpler esters () or carboxylic acids () .
Biological Activity: Unlike PBA (), which directly inhibits peptidylglycine α-monooxygenase (PAM), the target compound’s acetylated sugar and nitro group suggest a role in glycosidase inhibition or targeted drug delivery, leveraging enzymatic cleavage of the acetyl groups .
Biological Activity
The compound (2E)-4-[2-Nitro-3-[(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)oxy]phenyl]-4-oxo-2-butenoic Acid Methyl Ester is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a nitro group , a glucopyranosyl moiety , and a butenoic acid methyl ester group. Its IUPAC name is methyl 4-[2-nitro-3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyphenyl]-4-oxobut-2-enoate. The structure can be represented as follows:
| Component | Structure |
|---|---|
| Nitro Group | -NO₂ |
| Glucopyranosyl Moiety | C₆H₁₃O₇ (acetylated) |
| Butenoic Acid Methyl Ester | C₅H₈O₂ |
The biological activity of this compound is primarily linked to its structural components. The nitro group can engage in redox reactions, which may influence various biochemical pathways. Additionally, the glucopyranosyl moiety facilitates interactions with carbohydrate-binding proteins, potentially modulating glycosylation processes and influencing cellular signaling pathways.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds featuring glucopyranosyl structures. For instance, derivatives of glucopyranosyl have shown significant bactericidal properties against various pathogens. The compound's activity can be summarized as follows:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Candida albicans | 64 µg/mL |
These results indicate that the compound may serve as a promising candidate for developing new antimicrobial agents.
Anticonvulsant Activity
The structure-activity relationship (SAR) studies suggest that modifications at specific sites can enhance anticonvulsant properties. Research indicates that similar compounds exhibit pronounced anticonvulsant effects in animal models:
These findings suggest that the incorporation of specific functional groups can significantly impact anticonvulsant efficacy.
Synthetic Routes
The synthesis of this compound typically involves several steps:
- Acetylation of Glucose : Formation of 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl.
- Nitrophenyl Reaction : Introduction of the nitro group via electrophilic substitution.
- Esterification : Finalization through the esterification of the butenoic acid moiety.
Research Applications
This compound has applications across various scientific fields:
- Medicinal Chemistry : As a building block for synthesizing more complex bioactive molecules.
- Biochemistry : In glycosylation studies to understand carbohydrate interactions in biological systems.
- Pharmaceutical Development : Potential use in creating new antimicrobial and anticonvulsant drugs.
Study on Antimicrobial Efficacy
A recent study investigated the antimicrobial properties of compounds similar to (2E)-4-[2-Nitro-3-[(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)oxy]phenyl]-4-oxo-2-butenoic Acid Methyl Ester. Results indicated significant activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting that modifications in the glucopyranosyl moiety could enhance efficacy against resistant strains .
Anticonvulsant Activity Evaluation
Another study focused on evaluating the anticonvulsant activity of related compounds in rodent models. The results demonstrated that certain derivatives exhibited superior protective indices compared to traditional antiseizure medications . This highlights the potential for developing new treatments based on structural modifications.
Q & A
Q. What are the key synthetic routes for preparing (2E)-4-[2-Nitro-3-[(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)oxy]phenyl]-4-oxo-2-butenoic Acid Methyl Ester?
The compound is synthesized via glycosylation of a nitro-substituted phenolic precursor with a tetra-O-acetyl-β-D-glucopyranosyl donor. A general procedure involves:
- Step 1 : Acetylation of the glucopyranosyl donor using acetyl chloride in methanol to protect hydroxyl groups .
- Step 2 : Coupling the activated donor (e.g., trichloroacetimidate or bromide) with the phenolic acceptor under basic conditions (e.g., K₂CO₃) in dichloromethane (DCM), facilitated by phase-transfer catalysts like tetrabutylammonium hydrogen sulfate (TBAHS) .
- Step 3 : Purification via column chromatography, monitored by TLC (e.g., heptane/acetone 3:7), with yields typically 40–44% .
Q. How is the compound characterized structurally, and what analytical techniques are critical?
Structural confirmation relies on:
- ¹H/¹³C-NMR : Key signals include aromatic protons (δ 7.0–8.2 ppm), anomeric protons (δ 5.7–5.9 ppm, J = 7–8 Hz for β-linkage), and acetyl groups (δ 2.0–2.2 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Used to verify molecular ions (e.g., [M + Na]⁺ at m/z 779.2123) .
- Optical Rotation : Specific rotation values (e.g., [α]²⁵D = -12.0° in CHCl₃) confirm stereochemical integrity .
Advanced Research Questions
Q. How does the tetra-O-acetyl-glucopyranosyl moiety influence the compound’s enzyme interactions in glycosidase studies?
The acetyl-protected glucopyranosyl group acts as a substrate analog for β-glucosidases or β-glucuronidases. Hydrolysis by these enzymes releases the acetyl groups, enabling kinetic studies via spectrophotometric monitoring of p-nitrophenol (λmax = 400 nm) . The steric bulk of the acetyl groups slows hydrolysis, making it useful for probing active-site accessibility or inhibitor design .
Q. What challenges arise in optimizing the compound’s stability during kinetic assays, and how are they addressed?
Stability issues include:
- Acetyl Group Hydrolysis : Spontaneous deacetylation in aqueous buffers, mitigated by using anhydrous solvents or low-temperature storage .
- Photodegradation : Nitro groups are light-sensitive; assays are conducted in amber glassware or under controlled lighting .
- Enzyme Inhibition : Competitive inhibition by released acetate is minimized by optimizing substrate concentrations (e.g., below Km) .
Q. How can structural modifications enhance the compound’s utility in probing glycosylation pathways?
- Acetyl Replacement : Substituting acetyl groups with benzoyl or tert-butyldiphenylsilyl (TBDPS) groups alters lipophilicity and enzyme recognition .
- Nitro Group Functionalization : Reducing the nitro group to an amine enables conjugation with fluorescent tags for cellular tracking .
- Ester Hydrolysis : Converting the methyl ester to a free acid improves solubility for crystallography studies .
Methodological Considerations
Q. What strategies resolve contradictions in reported enzyme kinetic data for this compound?
Discrepancies in Km or kcat values often stem from:
- Enzyme Source Variability : Use recombinant enzymes (vs. tissue extracts) to standardize activity .
- Buffer Composition : Ionic strength and pH (e.g., citrate vs. phosphate buffers) affect substrate-enzyme interactions .
- Data Normalization : Express activity relative to enzyme concentration (e.g., μmol/min/mg protein) to enable cross-study comparisons .
Q. How is computational modeling applied to predict the compound’s binding modes with glycosidases?
Molecular docking (e.g., AutoDock Vina) identifies key interactions:
- The glucopyranosyl group occupies the enzyme’s catalytic pocket, forming hydrogen bonds with conserved aspartate/glutamate residues.
- The nitro-phenyl moiety stabilizes binding via π-π stacking with aromatic residues (e.g., Trp, Tyr) .
- MD simulations assess conformational flexibility over 100-ns trajectories to validate docking poses .
Safety and Conformational Studies
Q. What toxicity concerns are associated with this compound, and how are they managed in lab settings?
- Nitro Group Toxicity : Potential mutagenicity requires handling in fume hoods with PPE (gloves, lab coats) .
- Acetyl Group Irritation : Dust inhalation risks are mitigated by using solvent-based solutions .
- Waste Disposal : Hydrolyzed products are treated with NaOH to neutralize nitro derivatives before disposal .
Q. How does the compound’s conformation affect its reactivity in glycosylation reactions?
The (2E)-butenoate ester adopts a planar geometry, facilitating electron withdrawal from the nitro group to activate the glucopyranosyl oxygen for nucleophilic attack. Steric hindrance from the 2-nitro substituent directs regioselectivity toward the 3-hydroxy position on the phenyl ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
